(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine (S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18134545
InChI: InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1
SMILES:
Molecular Formula: C8H13NS
Molecular Weight: 155.26 g/mol

(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18134545

Molecular Formula: C8H13NS

Molecular Weight: 155.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine -

Specification

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
IUPAC Name (1S)-1-(2,5-dimethylthiophen-3-yl)ethanamine
Standard InChI InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1
Standard InChI Key FCVVALGYYCPMEM-LURJTMIESA-N
Isomeric SMILES CC1=CC(=C(S1)C)[C@H](C)N
Canonical SMILES CC1=CC(=C(S1)C)C(C)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine belongs to the class of thiophene derivatives, featuring a heterocyclic aromatic ring system. Its molecular formula is C₈H₁₃NS, with a molecular weight of 155.26 g/mol . The compound’s stereochemistry arises from the chiral center at the carbon atom of the ethylamine group, designated as (S) under the Cahn-Ingold-Prelog priority rules.

Key Structural Features:

  • Thiophene Core: A five-membered aromatic ring containing sulfur, substituted with methyl groups at positions 2 and 5.

  • Ethylamine Side Chain: A two-carbon chain terminating in a primary amine group, contributing to the compound’s basicity and reactivity.

  • Chirality: The (S)-configuration at the ethylamine carbon distinguishes this enantiomer from its (R)-counterpart, potentially leading to divergent biological interactions.

The compound’s canonical SMILES representation is CC1=CC(=C(S1)C)C(C)N, while its InChIKey is IAVRVOSZJASYLD-UHFFFAOYSA-N . These identifiers facilitate precise structural comparisons in chemical databases.

Synthesis and Manufacturing

Table 1: Key Synthetic Intermediates

CompoundRole in SynthesisMolecular FormulaReference
2,5-DimethylthiopheneStarting materialC₆H₈S
3-Bromo-2,5-dimethylthiopheneBrominated intermediateC₆H₇BrS
1-(2,5-Dimethylthiophen-3-yl)ethan-1-oneKetone precursor (hypothetical)C₈H₁₀OS

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